6,6-dimethyl-2-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
6,6-dimethyl-2-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.12454906 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is part of a broader class of condensed thieno[2,3-d]pyrimidines, known for their complex synthesis processes that yield various derivatives with potential biological activities. One method developed for obtaining 2-substituted 3-amino-6,6-dimethyl-5,6-dihydro-8H-pyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones involves deamination to derive corresponding dihydropyranothieno-3H-pyrimidinones, highlighting the compound's synthetic versatility (Mkrtchyan & Noravyan, 2006). Additionally, the synthesis of 2,3-dimethyl- and various substituted 8-arylidene-6,7-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones through reactions with aromatic aldehydes and furfural in the presence of NaOH has been reported, illustrating the compound's chemical adaptability and the potential for creating a wide range of derivatives (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
Biological Activity
While direct studies on the specific compound of interest are limited, related derivatives demonstrate a range of biological activities. For example, complexes of Pt[II], Pd[II], and Co[II] with furfurylcycloalkylamines, including thieno[2,3-d]pyrimidine derivatives, have shown marked anticonvulsant activity, suggesting the potential pharmacological relevance of these compounds (Bystrenina et al., 1986). This indicates that 6,6-dimethyl-2-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one and its derivatives could be of interest for further pharmacological research.
Future Directions
Properties
IUPAC Name |
12,12-dimethyl-5-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-19(2)10-13-14(11-23-19)24-18-16(13)17(22)20-15(21-18)9-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWSVNONUKXVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)NC(=N3)CCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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